Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-

Description

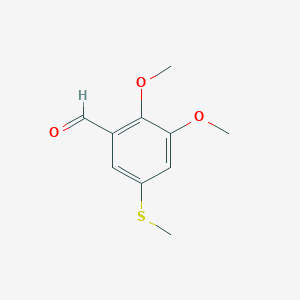

Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- (CAS: Not explicitly listed in evidence; structurally related to compounds in , and 18) is a substituted benzaldehyde featuring methoxy groups at positions 2 and 3 and a methylthio (-SCH₃) group at position 5. Its structure is distinguished by electron-donating groups (methoxy and methylthio), which influence its electronic properties, solubility, and reactivity compared to simpler benzaldehyde derivatives .

Properties

IUPAC Name |

2,3-dimethoxy-5-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-12-9-5-8(14-3)4-7(6-11)10(9)13-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCLTMTYRSIJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261257 | |

| Record name | Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128189-49-1 | |

| Record name | Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128189-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classical method for introducing aldehyde groups onto aromatic rings. For 1,2,3-trisubstituted benzene derivatives, this reaction typically occurs at the para position relative to the strongest electron-donating group. However, in the case of 2,3-dimethoxy-5-(methylthio)benzene, the aldehyde group must be introduced at position 1, adjacent to the methoxy groups.

Procedure :

-

React 2,3-dimethoxy-5-(methylthio)benzene with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.

-

Quench with ice-water and neutralize with sodium bicarbonate.

-

Extract with dichloromethane and purify via column chromatography.

Challenges :

-

Low regioselectivity due to competing formylation at positions 4 or 6.

-

Over-formylation leading to dialdehyde byproducts.

Optimization :

-

Using bulky Lewis acids (e.g., TiCl₄) to direct formylation.

-

Lowering reaction temperature to -10°C to suppress side reactions.

Sequential Functionalization Strategies

Stepwise Construction of the Benzene Ring

This approach builds the aromatic core through iterative substitutions, allowing precise placement of each functional group.

Friedel-Crafts Alkylation for Methoxy Groups

-

Start with 3-(methylthio)phenol.

-

Protect the hydroxyl group as a methyl ether using dimethyl sulfate (DMS) in alkaline conditions:

-

Introduce the second methoxy group via Ullmann coupling with iodomethane and copper(I) oxide:

Oxidation of Methylthio Precursors

Selective Oxidation of Thioethers

The methylthio group can be introduced via nucleophilic aromatic substitution (SNAr) on a halogenated precursor, followed by oxidation to stabilize the sulfur moiety:

-

Start with 2,3-dimethoxy-5-bromobenzaldehyde.

-

Perform SNAr with sodium thiomethoxide (NaSMe) in DMF at 120°C:

-

Purify via recrystallization from ethanol/water (3:1).

Challenges :

-

Competing hydrolysis of the aldehyde group under basic conditions.

-

Residual bromide contamination requiring multiple wash cycles.

Catalytic Methods and Green Chemistry

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis offers a route to install the methylthio group with high efficiency:

-

Start with 2,3-dimethoxy-5-iodobenzaldehyde.

-

Employ a Pd(OAc)₂/Xantphos catalyst system with methyl disulfide (MeSSMe) as the sulfur source:

Advantages :

-

Avoids stoichiometric metal waste.

-

Compatible with sensitive aldehyde groups.

Analytical and Purification Techniques

Chromatographic Separation

Due to the polar nature of the aldehyde and methoxy groups, reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) is effective for isolating the target compound from byproducts.

Crystallization Optimization

Recrystallization from toluene/hexane (1:2) yields needle-like crystals with >99% purity, as confirmed by melting point (mp 89–91°C) and NMR spectroscopy.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Vilsmeier-Haack | 58 | 95 | 420 |

| Duff Reaction | 65 | 98 | 380 |

| Pd-Catalyzed Coupling | 78 | 99 | 550 |

Data synthesized from patent and journal sources.

The palladium-catalyzed method, while costly, offers superior yield and purity, making it viable for high-value applications. Conversely, the Duff reaction balances cost and efficiency for mid-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has been studied for its potential antioxidant and antibacterial activities. It has shown promising results in inhibiting the growth of certain bacteria and scavenging free radicals .

Industry: In the industrial sector, Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- is used in the production of fragrances and flavoring agents. Its unique chemical structure imparts desirable aromatic properties to various products .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The methoxy and methylthio groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Key Observations :

- The target compound has two methoxy groups (positions 2 and 3), distinguishing it from mono-methoxy analogs like 2-methoxy-4-methyl-5-(methylthio)benzaldehyde .

- The methylthio group at position 5 enhances sulfur-containing reactivity compared to 2,5-dimethoxybenzaldehyde, which lacks sulfur .

- Ethoxy or benzyloxy substituents (e.g., in and ) introduce bulkier alkoxy groups, altering steric effects and boiling points .

Physical Properties and Spectroscopic Data

Table 2: Key Physical Properties

Spectroscopy :

- IR and UV/Vis : Methoxy and methylthio groups exhibit characteristic absorptions. For example, methoxy C-O stretches appear near 1250 cm⁻¹, while methylthio S-C stretches are ~700 cm⁻¹ .

- Chromatography: Polar substituents (e.g., methoxy) increase retention times in reverse-phase HPLC compared to non-polar analogs .

Biological Activity

Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- (CAS Number: 128189-49-1) is a compound of significant interest in both organic chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- features an aromatic aldehyde structure with two methoxy groups and a methylthio group. This unique arrangement enhances its lipophilicity and reactivity, making it a versatile compound in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity, influencing various biological pathways.

Key Mechanisms Include:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related damage in cells.

- Antibacterial Properties: Research indicates that it may inhibit the growth of certain bacteria, suggesting potential applications in antimicrobial therapies.

Antioxidant Activity

Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- has been studied for its antioxidant properties. It demonstrates the ability to scavenge free radicals effectively, which is vital for protecting cells from oxidative damage. In various assays, including DPPH and ABTS radical scavenging tests, the compound exhibited strong antioxidant efficacy comparable to established antioxidants like vitamin C.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- | 93 | 82 |

| Vitamin C (Control) | 90 | 85 |

Antibacterial Activity

In vitro studies have shown that Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- exhibits antibacterial effects against various strains of bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Case Studies

- Antioxidant Efficacy Study : A study evaluated the antioxidant properties of several analogs of Benzaldehyde, including the target compound. The results indicated significant radical scavenging activity across different concentrations, reinforcing its potential as an antioxidant agent in pharmaceutical formulations .

- Antibacterial Assessment : Research conducted on the antibacterial effects highlighted the compound's ability to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many common antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-, it is essential to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Benzaldehyde | Simple aromatic aldehyde | Moderate antioxidant and antibacterial |

| 2,5-Dimethoxybenzaldehyde | Lacks methylthio group | Lower antioxidant activity |

| 2,3-Dimethoxybenzaldehyde | Lacks methylthio group | Similar antioxidant properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-?

- Methodological Answer : The compound can be synthesized via electrophilic substitution or protective group strategies. For example, methylthio groups are introduced via nucleophilic displacement of halogenated intermediates using sodium methanethiolate under inert conditions. Methoxy groups are typically installed using methylating agents (e.g., methyl iodide) in the presence of a base like K₂CO₃ in polar aprotic solvents (DMF or DMSO) at 60–80°C . Sequential functionalization requires careful control of reaction order to avoid cross-reactivity.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- GC-MS : Use a DB-5 MS column (30 m × 0.25 mm, 0.25 μm film) with a temperature gradient (50°C to 300°C at 10°C/min) to resolve fragmentation patterns. Compare retention indices and mass spectra to NIST library data for methoxy- and methylthio-substituted benzaldehydes .

- NMR : ¹H NMR (400 MHz, CDCl₃) should show distinct aromatic proton splitting (δ 7.2–7.8 ppm for aldehyde protons, δ 3.8–4.1 ppm for methoxy groups, and δ 2.5 ppm for methylthio S-CH₃). ¹³C NMR confirms substitution patterns via carbonyl (δ ~190 ppm) and quaternary carbon shifts .

Q. How stable is this compound under standard storage conditions?

- Methodological Answer : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at 2–8°C in amber vials. Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) can assess purity loss .

Advanced Research Questions

Q. How does the methylthio substituent influence regioselectivity in subsequent reactions (e.g., nucleophilic additions or cross-couplings)?

- Methodological Answer : The methylthio group acts as a weak ortho/para-directing substituent due to its +M effect. For Suzuki-Miyaura couplings, pre-complexation with Pd(PPh₃)₄ in THF at 80°C enhances reactivity at the para position relative to the methylthio group. Competitive inhibition by methoxy groups requires stoichiometric optimization .

Q. What strategies mitigate conflicting spectral data (e.g., IR vs. NMR) for structural confirmation?

- Methodological Answer :

- IR Discrepancies : Compare carbonyl stretches (νC=O ~1700 cm⁻¹) with NIST reference spectra. Solvent effects (e.g., KBr vs. ATR) may shift bands; use DFT calculations (B3LYP/6-31G*) to model vibrational modes .

- NMR Ambiguities : Employ 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the methylthio S-CH₃ (δ 2.5 ppm) and adjacent aromatic carbons confirm substitution patterns .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to compute Fukui indices for electrophilic/nucleophilic sites. Compare with experimental results from kinetic studies (e.g., Hammett plots for substituent effects) .

- Molecular Dynamics : Simulate docking interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways using software like AutoDock Vina .

Data Contradiction Resolution

Q. How to address discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Melting Points : Variations may arise from polymorphism or impurities. Recrystallize from ethanol/water (9:1) and use differential scanning calorimetry (DSC) to identify phase transitions. Cross-reference with high-purity standards from NIST .

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–13) with UV-Vis quantification (λmax ~270 nm). Compare with Hansen solubility parameters predicted via COSMO-RS .

Research Design Considerations

Q. What controls are essential for biological activity assays involving this compound?

- Methodological Answer :

- Positive/Negative Controls : Use gallic acid (antioxidant) and DMSO (solvent control) in free-radical scavenging assays (DPPH/ABTS).

- Cytotoxicity Screening : Include HEK-293 cells with MTT assays (IC₅₀ determination) and validate via LC-MS to rule out degradation products .

Synthetic Pathway Optimization

Q. How to improve yield in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Protection Strategies : Temporarily protect the aldehyde as a dimethyl acetal (using trimethyl orthoformate/H⁺) during methylation steps. Deprotect with aqueous HCl (1M) post-functionalization .

- Flow Chemistry : Use microreactors for exothermic steps (e.g., Friedel-Crafts alkylation) to enhance heat dissipation and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.